Stereochemical Differentiation: (1R)- vs. (1S)-1-(2,5-Difluorophenyl)-2-fluoroethan-1-ol
The (1R)-enantiomer is the non-superimposable mirror image of the (1S)-enantiomer. In asymmetric synthesis, using the incorrect enantiomer as a building block will lead to the opposite stereochemical outcome in the final product. Specifically, the absolute configuration of this compound class can be reliably determined via circular dichroism (CD) spectroscopy using the exciton chirality method, with a characteristic Cotton effect observed for (R)-2-fluoro-1-arylethanols [1]. This analytical distinction is crucial for quality control and ensuring the desired stereochemical outcome in subsequent synthetic steps.
| Evidence Dimension | Stereochemical Configuration (Optical Rotation) |
|---|---|
| Target Compound Data | (R)-configuration (specific optical rotation value not published) |
| Comparator Or Baseline | (1S)-enantiomer (CAS: 2375248-59-0) |
| Quantified Difference | Opposite sign of optical rotation and potentially divergent biological activity. |
| Conditions | Circular Dichroism (CD) spectroscopy of (S)-benzoate esters. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for asymmetric synthesis and chiral drug development, as the opposite enantiomer may be inactive or even toxic.
- [1] Fuglseth, E., Sundby, E., Bruheim, P., Hoff, B.H. Asymmetric reduction using (R)-MeCBS and determination of absolute configuration of para-substituted 2-fluoroarylethanols. Tetrahedron: Asymmetry, 2008, 19(16), 1941-1946. View Source
